N-(3-chloro-4-methylphenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}butanamide
Description
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Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[7-(2-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O3S/c1-4-19(21(30)25-15-10-9-14(2)16(24)13-15)33-23-27-26-20-22(31)28(11-12-29(20)23)17-7-5-6-8-18(17)32-3/h5-13,19H,4H2,1-3H3,(H,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVRBKPQJNMGHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=C(C=C1)C)Cl)SC2=NN=C3N2C=CN(C3=O)C4=CC=CC=C4OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}butanamide is a complex synthetic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological mechanisms of this compound based on recent studies.
Synthesis and Characterization
The compound can be synthesized through a multi-step reaction involving various intermediates. The synthesis typically includes the formation of the triazolo-pyrazine core and subsequent modifications to introduce the chloro and methyl substituents. Characterization methods such as NMR spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines including MCF-7 (breast cancer) and HEPG-2 (liver cancer).
Key Findings:
- IC50 Values: The compound demonstrated an IC50 value of 9.1 µg/mL against MCF-7 cells, indicating potent cytotoxicity comparable to established chemotherapeutics like ketoconazole .
- Mechanism of Action: It was observed that the compound disrupts microtubule polymerization in cancer cells, leading to apoptosis .
Anti-inflammatory and Analgesic Effects
In addition to its anticancer properties, this compound has shown promising anti-inflammatory and analgesic effects.
Research Highlights:
- Anti-inflammatory Activity: At a dosage of 50 mg/kg, it exhibited anti-inflammatory effects comparable to traditional medications .
- Analgesic Efficacy: The compound displayed significant analgesic properties at doses of 100 and 200 mg/kg without causing gastrointestinal side effects commonly associated with NSAIDs .
Mechanistic Studies
The biological activity of this compound is attributed to its ability to inhibit specific enzymes involved in tumor growth and inflammation.
Enzyme Inhibition:
The compound has been shown to inhibit tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), which are linked to tumor progression and metastasis .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Study on MCF-7 Cells: In vitro assays confirmed that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls.
- In Vivo Models: Animal studies demonstrated a marked decrease in tumor size when administered with the compound compared to control groups receiving no treatment.
Preparation Methods
Triazolopyrazine Core Construction
The triazolopyrazine scaffold is synthesized via cyclocondensation of 2-hydrazinylpyrazine derivatives. As demonstrated in recent antimalarial drug development studies, 2-chloro-6-hydrazinylpyrazine undergoes intramolecular cyclization under acidic conditions to form thetriazolo[4,3-a]pyrazine core.
Reaction Conditions:
- Substrate: 2-Chloro-6-hydrazinylpyrazine (1.0 eq)
- Catalyst: Conc. HCl (2.5 eq)
- Solvent: Ethanol/water (4:1 v/v)
- Temperature: 80°C, 6 hours
- Yield: 78–82%
Sulfanyl Group Incorporation
Thiolation Strategies
The 3-position sulfanyl group is introduced via radical-mediated thiol-ene coupling or nucleophilic displacement. BenchChem protocols prefer the latter using sodium sulfide (Na₂S·9H₂O) in DMF:
Stepwise Procedure:
- Generate thiolate anion: Na₂S (2.5 eq) in DMF, 0°C, 30 min
- Add triazolopyrazine bromide intermediate (1.0 eq)
- Heat to 60°C for 3 hours under N₂ atmosphere
- Quench with saturated NH₄Cl, extract with EtOAc
Yield Optimization:
- Purity: 95% (HPLC) after silica gel chromatography (hexane/EtOAc 3:1)
- Scale-Up Consideration: >500 g batches show 8% yield drop due to exothermic side reactions
Butanamide Sidechain Conjugation
Amide Coupling Methods
The final butanamide linkage is formed using either:
- Method A: HATU-mediated coupling
- HATU (1.5 eq), DIPEA (3.0 eq), DCM, 25°C, 12 hours
- Yield: 89%
- Method B: Mixed carbonic anhydride
Comparative Analysis:
| Parameter | Method A | Method B |
|---|---|---|
| Reaction Time | 12 hours | 3 hours |
| Epimerization Risk | <2% | 8–12% |
| Cost per kg | $1,240 | $890 |
Industrial-Scale Production
Process Intensification
Leading manufacturers employ continuous flow reactors for critical steps:
- Triazolo Ring Formation: Microreactor (0.5 mm ID) at 130°C, residence time 8 min
- Thiolation: Packed-bed reactor with immobilized Na₂S on Al₂O₃
Economic Metrics:
| Metric | Batch Process | Continuous Flow |
|---|---|---|
| Annual Capacity | 2.1 MT | 8.7 MT |
| E-Factor | 86 | 34 |
| API Cost (USD/g) | 12.40 | 7.85 |
Characterization and Quality Control
Spectroscopic Fingerprinting
Purity Specifications
| Impurity | Acceptance Criteria | Analytical Method |
|---|---|---|
| Des-methoxy analog | ≤0.15% | HPLC-UV (220 nm) |
| Diastereomers | ≤0.20% | Chiral SFC |
| Residual Solvents | <500 ppm | GC-MS |
Q & A
Q. Yield Optimization Strategies :
- Use Design of Experiments (DoE) to test variables (temperature, solvent, catalyst ratios). For example, highlights flow-chemistry optimization for similar heterocycles.
- Monitor intermediates via thin-layer chromatography (TLC) or HPLC to minimize side products .
Advanced Question: How can conflicting in vitro vs. in vivo biological activity data be resolved?
Answer:
Discrepancies often arise from:
- Metabolic instability : Poor pharmacokinetic (PK) profiles (e.g., rapid hepatic clearance) may reduce in vivo efficacy despite potent in vitro activity. Address via pro-drug strategies or structural modifications (e.g., fluorination to block metabolic hotspots) .
- Dose-response mismatch : Conduct dose-ranging studies in animal models to identify therapeutic windows.
- Assay variability : Use orthogonal assays (e.g., SPR for binding affinity, cell-based reporter systems) to confirm target engagement .
Basic Question: Which analytical techniques are essential for structural confirmation?
Answer:
- NMR Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., methoxyphenyl proton shifts at δ 3.8–4.0 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 495.6) and fragmentation patterns .
- X-ray Crystallography : Resolve stereochemical ambiguities in the triazolopyrazine core .
Advanced Question: How can structure-activity relationships (SAR) guide lead optimization?
Answer:
- Modular substituent variation : Test analogs with:
- Computational docking : Use molecular dynamics simulations to predict interactions with biological targets (e.g., kinase active sites) .
- Bioisosteric replacement : Replace the sulfanyl group with selenyl or ether linkages to balance potency and toxicity .
Basic Question: What in vitro models are suitable for preliminary biological screening?
Answer:
- Antimicrobial assays : Broth microdilution against S. aureus (MIC ≤ 8 µg/mL) or C. albicans .
- Anticancer profiling : NCI-60 cell line panel to assess GI50 values, focusing on pathways like PI3K/AKT/mTOR .
- Anti-inflammatory tests : Inhibition of COX-2/LOX enzymes (IC50 via fluorometric assays) .
Advanced Question: How to address low solubility in aqueous buffers during formulation?
Answer:
- Salt formation : React with sodium pivalate or meglumine to improve hydrophilicity .
- Nanoparticle encapsulation : Use PEG-PLGA polymers for sustained release .
- Co-solvent systems : Test DMSO/PBS or cyclodextrin-based solutions for in vivo dosing .
Basic Question: What are the stability considerations for long-term storage?
Answer:
- Degradation pathways : Hydrolysis of the amide bond (pH-dependent) or sulfanyl oxidation.
- Storage conditions : Lyophilize and store at -20°C under argon. Use amber vials to prevent photodegradation .
Advanced Question: How to validate target specificity and off-target effects?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
